

2-(3-Iodophenoxy)pyridine: A Modular Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(3-Iodophenoxy)pyridine

Cat. No.: B8563362

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Executive Summary

2-(3-Iodophenoxy)pyridine (Molecular Formula: $C_{11}H_8INO$) is a bifunctional heteroaryl ether widely utilized as a strategic intermediate in modern drug discovery. Structurally, it consists of a pyridine ring linked to a 3-iodophenyl moiety via an ether oxygen at the C2 position.

This molecule is valued for its orthogonal reactivity:

- **The Pyridine Ring:** Acts as a stable, polar pharmacophore capable of hydrogen bond acceptance and π -stacking interactions within protein binding pockets.
- **The Aryl Iodide:** Serves as a highly reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of structure-activity relationship (SAR) libraries.

This guide details the structural properties, validated synthetic protocols, and reactivity profiles necessary for researchers to effectively deploy this scaffold in lead optimization campaigns.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule features two aromatic systems connected by a flexible ether linkage. The electronic environment is defined by the inductive effects of the heteroatoms.

| Feature | Description | Electronic Effect |
|---------------------|--|---|
| Pyridine Ring | Electron-deficient heterocycle. [1] | The nitrogen atom withdraws electron density, making the C2 position susceptible to nucleophilic attack (S _N Ar) during synthesis but stable in the final product. |
| Ether Linkage (-O-) | hybridized oxygen bridge. | Acts as a -donor to both rings, but the lone pair is partially delocalized into the electron-deficient pyridine ring, strengthening the C(pyridyl)-O bond. |
| Iodophenyl Ring | Electron-rich aryl ring with a heavy halogen. | The iodine atom at the meta position provides a soft electrophilic site for transition-metal catalysis without sterically hindering the ether linkage. |

Physicochemical Properties (Predicted)

- Molecular Weight: 297.09 g/mol
- LogP (Octanol/Water): ~3.5 – 4.0 (Highly Lipophilic)
- Topological Polar Surface Area (TPSA): ~22 Å² (Pyridine Nitrogen + Ether Oxygen)
- Physical State: Typically an off-white to pale yellow solid or viscous oil at room temperature.

- Solubility: Soluble in DCM, DMSO, DMF, Ethyl Acetate; sparingly soluble in water.

Synthetic Pathways

The most robust synthesis relies on Nucleophilic Aromatic Substitution (S_NAr). The electron-deficient nature of 2-halopyridines makes them excellent electrophiles for phenoxide nucleophiles.

Validated Protocol: S_NAr Displacement

Reaction: 3-Iodophenol + 2-Fluoropyridine

2-(3-Iodophenoxy)pyridine

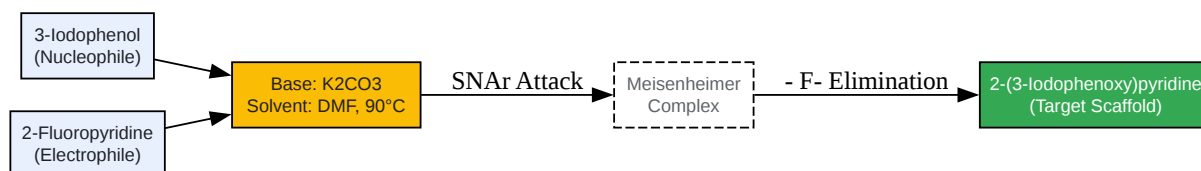
- Why 2-Fluoropyridine? Fluorine is the preferred leaving group for S_NAr reactions on pyridines due to its high electronegativity, which stabilizes the Meisenheimer intermediate more effectively than chlorine or bromine.^[1]
- Base Selection: Carbonate bases () or () are sufficient to deprotonate the phenol ().

Step-by-Step Experimental Procedure

- Reagents:
 - 3-Iodophenol (1.0 equiv)
 - 2-Fluoropyridine (1.2 equiv)
 - Potassium Carbonate (, 2.0 equiv, anhydrous)
 - Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

- Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (or Ar).
- Execution:
 - Dissolve 3-iodophenol in DMF (0.5 M concentration).
 - Add and stir for 15 minutes at room temperature to form the phenoxide.
 - Add 2-fluoropyridine dropwise.
 - Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
- Workup:
 - Cool to room temperature.[1][2][3]
 - Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
 - Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Figure 1: SNAr synthesis route utilizing the activated 2-fluoropyridine.

Reactivity Profile & Functionalization

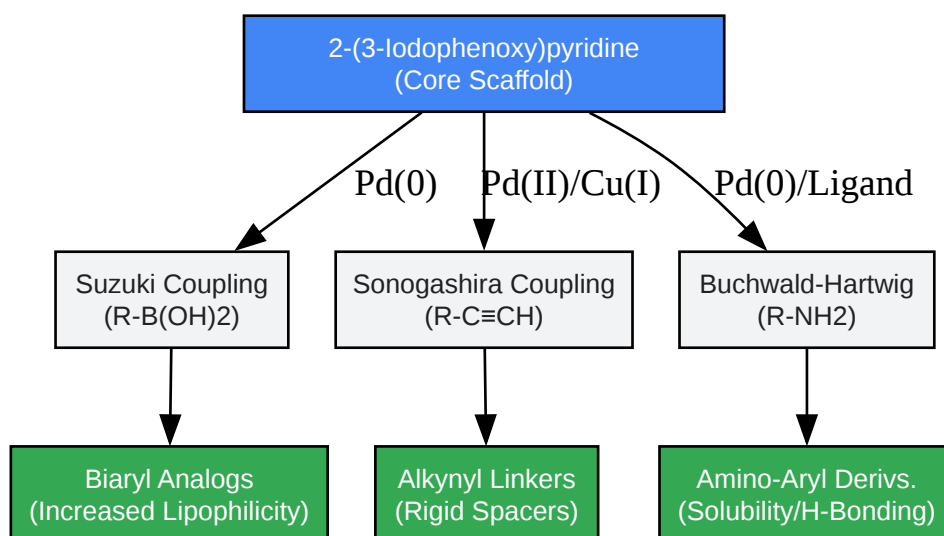
The utility of **2-(3-Iodophenoxy)pyridine** lies in its ability to undergo chemoselective transformations.[2] The iodine atom reacts significantly faster than the pyridine ring in metal-catalyzed cross-couplings.

Palladium-Catalyzed Cross-Coupling

The C-I bond is weak (approx. 53 kcal/mol) compared to C-Br or C-Cl, permitting oxidative addition by Pd(0) under mild conditions.

| Reaction Type | Coupling Partner | Product Class | Conditions |
|------------------|--------------------------|---------------------|---------------------------------------|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Biaryl Ethers | , , Dioxane/H ₂ O, 80°C |
| Sonogashira | Terminal Alkynes | Alkynyl-Aryl Ethers | , CuI, , THF, RT |
| Buchwald-Hartwig | Primary/Secondary Amines | Aminophenyl Ethers | , BINAP, , Toluene, 100°C |
| Heck | Alkenes (Acrylates) | Styrenyl Ethers | , , DMF |

Divergent Library Synthesis Diagram



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Figure 2: Divergent synthesis of medicinal chemistry libraries from the core scaffold.

Medicinal Chemistry Applications

Bioisosterism & Design

- **Linker Strategy:** The ether oxygen acts as a bioisostere for methylene (-CH₂-) or amine (-NH-) linkers but introduces a hydrogen bond acceptor without a donor, potentially improving membrane permeability.
- **Conformation:** The C-O-C bond angle (~118°) and rotational freedom allow the two aromatic rings to adopt a "twisted" conformation, often required to fit into hydrophobic pockets of enzymes (e.g., Kinases, GPCRs).

Metabolic Stability

- **Pyridine Ring:** Generally resistant to oxidative metabolism, though N-oxidation is possible.
- **Ether Linkage:** Resistant to hydrolysis in vivo. However, O-dealkylation by CYP450 enzymes is a potential metabolic soft spot. Substituents added via the iodine handle can be used to block metabolic sites or adjust the overall LogD.

Safety & Handling

- Hazards: Like many halogenated pyridines, this compound should be treated as an Irritant (Skin/Eye/Respiratory).
- Storage: Store in a cool, dry place under inert gas. Light sensitive (iodides can degrade over time, turning yellow/brown due to iodine liberation).
- Waste: Dispose of as halogenated organic waste. Aqueous streams containing copper (from Sonogashira) or palladium must be treated specifically for heavy metals.

References

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- Pyridine Properties:PubChem. "Pyridine Compound Summary." [Link](#)
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